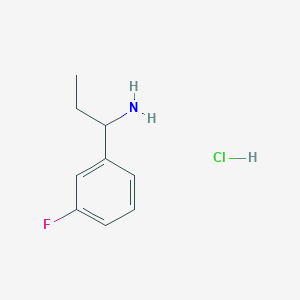

1-(3-Fluorophenyl)propan-1-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(3-fluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZRCWFYKMOLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of 1 3 Fluorophenyl Propan 1 Amine Hydrochloride

Core Synthetic Strategies

The formation of the amine functional group is the central transformation in the synthesis of 1-(3-fluorophenyl)propan-1-amine (B1344336). Reductive amination and classic multi-step named reactions are the principal strategies employed.

Reductive Amination Approaches from Ketone Precursors

Reductive amination is a highly effective and widely used method for preparing amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone into an amine through an intermediate imine in a one-pot reaction. mdpi.comorganic-chemistry.org For the synthesis of 1-(3-fluorophenyl)propan-1-amine, the requisite ketone precursor is 3'-fluoropropiophenone (B119259).

The reaction proceeds in two main stages:

Imine Formation: The carbonyl group of 3'-fluoropropiophenone reacts with an amine source, typically ammonia (B1221849) or an ammonia equivalent, to form an imine intermediate. This is a reversible reaction, and the equilibrium is often driven forward by the removal of water.

Reduction: The intermediate imine is then reduced in situ to the corresponding primary amine. masterorganicchemistry.com A variety of reducing agents can be employed for this step.

A classic and robust method for this transformation is the Leuckart reaction , which utilizes ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.orgsciencemadness.org The reaction requires high temperatures, typically between 120°C and 165°C. wikipedia.org When ammonium formate is used, it dissociates into ammonia and formic acid. The ammonia reacts with the ketone to form the imine, which is subsequently reduced by the formic acid. mdpi.comsciencemadness.org

| Reaction | Reagents | Key Features |

|---|

| General Reductive Amination | 1. Ammonia (NH₃) 2. Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst) | One-pot synthesis; proceeds via an imine intermediate. wikipedia.orgresearchgate.net | | Leuckart Reaction | Ammonium formate (HCOONH₄) or Formamide (HCONH₂) | High temperatures required; serves as both nitrogen and hydride source. wikipedia.org |

Multi-step Organic Synthesis Techniques

Multi-step synthesis provides alternative and often more controlled pathways to the target compound. These sequences involve the discrete formation and isolation of intermediates, allowing for purification at each stage. scispace.commtak.hu A common multi-step approach involves the initial synthesis of a precursor, such as an alcohol or an oxime derived from the ketone, followed by subsequent chemical transformations to introduce the amine group.

A representative multi-step sequence could involve:

Precursor Synthesis: Preparation of 1-(3-fluorophenyl)propan-1-ol (B1342436) from 3-fluorobenzaldehyde.

Oxidation: Conversion of the alcohol to the corresponding ketone, 3'-fluoropropiophenone.

Amination/Reduction: Transformation of the ketone to the amine via methods described previously.

Salt Formation: Reaction of the resulting free base with hydrochloric acid to yield the final hydrochloride salt.

This stepwise approach offers flexibility and control over the purity of the final product, which is often critical in fine chemical manufacturing.

Precursor Chemistry and Building Blocks

Derivatization from 3-Fluorobenzaldehyde and Related Compounds

3-Fluorobenzaldehyde serves as a versatile and commercially available starting material. A key transformation from this aldehyde is the introduction of the propyl side chain. This is commonly achieved through a Grignard reaction, where an ethylmagnesium halide (e.g., ethylmagnesium bromide) attacks the carbonyl carbon of the aldehyde. google.com

This reaction sequence proceeds as follows:

Grignard Addition: 3-Fluorobenzaldehyde is reacted with ethylmagnesium bromide in an inert solvent like tetrahydrofuran (B95107) (THF). This forms a magnesium alkoxide intermediate. google.com

Hydrolysis: Aqueous workup, typically with a mild acid like ammonium chloride, protonates the alkoxide to yield the secondary alcohol, 1-(3-fluorophenyl)propan-1-ol. google.com

Oxidation: The resulting alcohol is then oxidized to the ketone, 3'-fluoropropiophenone. Standard oxidizing agents such as Jones reagent (CrO₃ in sulfuric acid/acetone) are effective for this step. chemicalbook.com

This pathway provides a reliable method for constructing the carbon skeleton of the target molecule from simple precursors.

Utilization of Propiophenone Derivatives

A documented laboratory-scale synthesis involves the addition of ethylmagnesium bromide to 3-fluorobenzonitrile (B1294923) in diethyl ether, followed by acidic hydrolysis of the resulting imine intermediate to yield 3'-fluoropropiophenone. prepchem.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|---|

| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 124.11 | Starting material |

| 1-(3-Fluorophenyl)propan-1-ol | 458-00-4 | C₉H₁₁FO | 154.18 | Intermediate alcohol google.com |

| 3'-Fluoropropiophenone | 455-67-4 | C₉H₉FO | 152.17 | Key ketone precursor chemicalbook.comnih.gov |

Stereoselective Synthesis and Enantiomeric Enrichment

1-(3-Fluorophenyl)propan-1-amine possesses a chiral center at the carbon atom bonded to the amine group. Consequently, methods to obtain single enantiomers ((R) or (S)-1-(3-fluorophenyl)propan-1-amine) are of significant interest. 120.27.244arkpharmtech.com Strategies include asymmetric synthesis and the resolution of racemic mixtures.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly.

Chiral Auxiliaries: One established method involves the use of chiral auxiliaries, such as tert-butanesulfinamide (Ellman's auxiliary). yale.edu 3'-Fluoropropiophenone is first condensed with the chiral sulfinamide to form a diastereomeric N-sulfinylimine. Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to a high diastereomeric excess. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched primary amine. nih.gov

Biocatalysis: Enzymes offer high stereoselectivity. Transaminases can catalyze the asymmetric amination of 3'-fluoropropiophenone using an amine donor, producing the chiral amine directly with high enantiomeric purity. google.com

Enantiomeric Enrichment (Resolution): This strategy involves separating the enantiomers from a racemic mixture of the amine.

Classical Resolution: The most common method is the formation of diastereomeric salts using a chiral resolving agent. onyxipca.com The racemic amine is treated with an enantiomerically pure acid, such as (+)-tartaric acid or (-)-mandelic acid. stereoelectronics.org The resulting diastereomeric salts have different physical properties, notably solubility. rsc.org This difference allows one diastereomer to be selectively crystallized from a suitable solvent system, a process known as fractional crystallization. nih.gov The desired enantiomer is then recovered from the purified diastereomeric salt by treatment with a base.

Enzymatic Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can be used to selectively acylate one enantiomer in the racemic mixture in the presence of an acyl donor. researchgate.net The acylated enantiomer (now an amide) can be easily separated from the unreacted amine enantiomer due to differences in their chemical properties.

| Method | Principle | Common Reagents/Catalysts |

|---|---|---|

| Asymmetric Synthesis | Direct formation of one enantiomer | Chiral auxiliaries (e.g., tert-butanesulfinamide), Transaminases yale.edugoogle.com |

| Classical Resolution | Separation via diastereomeric salts | Chiral acids (e.g., Tartaric acid, Mandelic acid, Camphorsulfonic acid) onyxipca.comstereoelectronics.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | Lipases (e.g., CAL-B), Acyl donors (e.g., ethyl acetate) researchgate.net |

Asymmetric Synthesis Methodologies (e.g., using chiral auxiliaries or catalysts)

Asymmetric synthesis provides a direct route to enantiomerically enriched amines, avoiding the loss of 50% of the material inherent in classical resolutions. A prevalent and reliable method for preparing chiral primary amines is the use of a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary).

This methodology begins with the condensation of the prochiral ketone, 1-(3-fluorophenyl)propan-1-one (3'-fluoropropiophenone), with an enantiopure form of tert-butanesulfinamide, for instance, (R)-tert-butanesulfinamide. This reaction, typically catalyzed by a mild Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄), forms an intermediate N-tert-butanesulfinyl ketimine.

The crucial step is the subsequent diastereoselective reduction of the C=N bond of the sulfinylimine. The chiral sulfinyl group directs the hydride attack preferentially to one face of the imine, establishing the desired stereocenter. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) in a solvent like tetrahydrofuran (THF) or methanol (B129727) often providing good to excellent diastereoselectivity. The selection of the reducing agent is critical for maximizing the diastereomeric excess (d.e.).

The final step involves the removal of the chiral auxiliary by acid-mediated hydrolysis. Treatment with hydrochloric acid (HCl) in a protic solvent such as methanol or ethanol (B145695) simultaneously cleaves the N-S bond and forms the hydrochloride salt of the final amine product, which can then be isolated, often in high purity, via precipitation or crystallization.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Imine Formation | 1-(3-fluorophenyl)propan-1-one, (R)-tert-butanesulfinamide, Ti(OEt)₄, THF, 65 °C | Formation of a chiral N-sulfinylimine intermediate. |

| 2 | Diastereoselective Reduction | NaBH₄, THF, -48 °C to -20 °C | Stereoselective creation of the amine center. |

| 3 | Auxiliary Cleavage & Salt Formation | HCl in Methanol or Dioxane, 0 °C to rt | Removal of the chiral auxiliary and direct formation of the hydrochloride salt. |

Chiral Resolution Techniques (e.g., recrystallization, chiral HPLC)

Chiral resolution is a widely used technique for separating a racemic mixture of enantiomers. This approach is applied after the synthesis of racemic 1-(3-fluorophenyl)propan-1-amine, which can be readily prepared via non-stereoselective methods such as the direct reductive amination of 1-(3-fluorophenyl)propan-1-one.

Classical Resolution via Diastereomeric Salt Formation

One of the most established and industrially scalable methods is classical resolution. wikipedia.org This process involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org For amines, common resolving agents include (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid. libretexts.org

The reaction between the racemic amine (a mixture of R and S enantiomers) and a single enantiomer of the chiral acid (e.g., (+)-tartaric acid) results in the formation of a pair of diastereomeric salts (e.g., (R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate). Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent. libretexts.org By carefully selecting a solvent (often an alcohol like methanol or ethanol), one diastereomeric salt can be induced to crystallize preferentially from the solution while the other remains dissolved. rsc.org The less-soluble salt is then isolated by filtration. A subsequent neutralization step with a base liberates the enantiomerically pure free amine, which can then be converted to the hydrochloride salt.

| Step | Process | Key Components | Principle of Separation |

|---|---|---|---|

| 1 | Salt Formation | Racemic 1-(3-fluorophenyl)propan-1-amine, (+)-Tartaric acid, Ethanol | Formation of two diastereomeric salts. |

| 2 | Fractional Crystallization | Cooling or slow evaporation of the ethanol solution | Preferential crystallization of the less soluble diastereomeric salt. |

| 3 | Isolation | Filtration | Physical separation of the solid salt from the dissolved salt. |

| 4 | Liberation of Free Amine | Aqueous base (e.g., NaOH) treatment of the isolated salt | Conversion of the amine salt back to the free amine. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by passing the racemic mixture through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a wide range of chiral compounds, including aromatic amines. For a compound like 1-(3-fluorophenyl)propan-1-amine, a column such as a Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) could be effective. The mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326).

Salt Formation Processes: Hydrochloride Derivatization

The conversion of the free base form of 1-(3-fluorophenyl)propan-1-amine to its hydrochloride salt is a standard and crucial final step. Salt formation is often performed to improve the compound's crystallinity, stability, and handling properties. The hydrochloride salt is typically a stable, non-hygroscopic solid.

The process is an acid-base reaction. The free amine is dissolved in a suitable organic solvent in which the resulting hydrochloride salt has limited solubility. Common solvents include diethyl ether, ethanol, isopropanol, or ethyl acetate. echemi.com A solution of hydrogen chloride is then added. The HCl can be sourced in various forms:

Gaseous HCl: Bubbling dry HCl gas through the amine solution.

HCl in an organic solvent: A commercially available solution, such as HCl in dioxane or isopropanol, is added dropwise.

Aqueous HCl: Concentrated aqueous hydrochloric acid can be used, although this can sometimes complicate isolation if the salt is water-soluble.

Upon addition of HCl, the amine nitrogen is protonated, forming the ammonium chloride salt. Due to its ionic character, the salt is typically much less soluble in organic solvents than the free base and precipitates out of the solution. The solid product is then collected by filtration, washed with a small amount of cold solvent to remove residual impurities, and dried under vacuum.

Process Optimization for Enhanced Yield and Purity

For asymmetric synthesis , optimization focuses on the diastereoselective reduction step. Key parameters include:

Reducing Agent: Screening different hydride sources (e.g., NaBH₄, L-Selectride®, borane (B79455) complexes) can significantly impact diastereoselectivity.

Temperature: Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the more ordered transition state leading to the major diastereomer.

Solvent: The choice of solvent can influence both reaction rate and selectivity.

For chiral resolution , optimization aims to maximize the yield and enantiomeric excess of the desired enantiomer from a single crystallization. This involves:

Screening Resolving Agents: Testing a variety of chiral acids is crucial, as the efficiency of resolution is highly dependent on the specific pairing of the amine and the acid.

Solvent Selection: A systematic screening of crystallization solvents and solvent mixtures is performed to identify conditions that provide the largest possible solubility difference between the two diastereomeric salts.

The final purification of the hydrochloride salt is typically achieved through recrystallization. rochester.edu The crude salt is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol, isopropanol, or methanol/diethyl ether mixtures) in which it is highly soluble. google.com The solution is then cooled slowly to allow for the formation of a well-defined crystal lattice, which excludes impurities. mt.com The purity of the final product is then confirmed using analytical techniques such as HPLC and NMR spectroscopy.

Chemical Reactivity and Derivatization Studies of 1 3 Fluorophenyl Propan 1 Amine Hydrochloride

Amination Reactions

Reductive Amination (as a reactant)

1-(3-Fluorophenyl)propan-1-amine (B1344336) is a primary amine and can serve as the nitrogen source in reductive amination reactions. This process is a cornerstone of amine synthesis, allowing for the formation of secondary or tertiary amines by reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing agent. chemistrysteps.comsigmaaldrich.com

In this context, 1-(3-Fluorophenyl)propan-1-amine reacts with an aldehyde or a ketone to form a Schiff base (imine) intermediate. This intermediate is then reduced in the same reaction vessel to the corresponding secondary amine. masterorganicchemistry.comwikipedia.org The choice of reducing agent is crucial for the success of this one-pot reaction; mild reducing agents are required that selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Commonly employed reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are effective under the weakly acidic conditions that favor imine formation. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org

General Reaction Scheme:

Step 1 (Imine Formation): The primary amine attacks the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form an imine.

Step 2 (Reduction): A hydride reagent reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final secondary amine product.

| Reactant 1 | Reactant 2 (Carbonyl) | Reducing Agent | Product |

| 1-(3-Fluorophenyl)propan-1-amine | Aldehyde (R'-CHO) | NaBH₃CN or NaBH(OAc)₃ | N-alkyl-1-(3-fluorophenyl)propan-1-amine |

| 1-(3-Fluorophenyl)propan-1-amine | Ketone (R'-CO-R'') | NaBH₃CN or NaBH(OAc)₃ | N-alkyl-1-(3-fluorophenyl)propan-1-amine |

Acylation Reactions (Amide Formation)

The primary amine group of 1-(3-Fluorophenyl)propan-1-amine is readily acylated by reaction with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form N-substituted amides. savemyexams.comchemguide.co.uk This reaction proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgdocbrown.info

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk This forms a tetrahedral intermediate, which then collapses, eliminating a leaving group (e.g., a chloride ion from an acyl chloride) to yield the stable amide product. libretexts.orgdocbrown.info The reaction with acyl chlorides is often vigorous and produces hydrogen chloride as a byproduct, which will react with any unreacted amine. chemguide.co.uk Therefore, the reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl formed. chemguide.co.uk

| Amine | Acylating Agent | Base (optional) | Product |

| 1-(3-Fluorophenyl)propan-1-amine | Ethanoyl chloride | Pyridine | N-(1-(3-fluorophenyl)propyl)ethanamide |

| 1-(3-Fluorophenyl)propan-1-amine | Benzoyl chloride | Triethylamine (B128534) | N-(1-(3-fluorophenyl)propyl)benzamide |

| 1-(3-Fluorophenyl)propan-1-amine | Acetic anhydride | None required | N-(1-(3-fluorophenyl)propyl)ethanamide |

Alkylation Reactions (Amine Derivatization)

As a primary amine, 1-(3-Fluorophenyl)propan-1-amine can be alkylated by reaction with alkyl halides through nucleophilic substitution. wikipedia.orgfishersci.co.uk The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. msu.edu

However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. libretexts.org The secondary amine product formed after the initial alkylation is also nucleophilic and can react with another molecule of the alkyl halide to produce a tertiary amine. wikipedia.orglibretexts.org This tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org Consequently, the reaction of a primary amine with an alkyl halide often yields a mixture of primary, secondary, tertiary, and quaternary ammonium salts, making it difficult to isolate the desired mono-alkylated product in high yield. wikipedia.orglibretexts.org Selective mono-alkylation can sometimes be achieved by using a large excess of the primary amine or through specialized methods, such as copper-catalyzed reactions under visible light. nih.gov

Reaction Progression:

Primary Amine + Alkyl Halide → Secondary Amine Salt

Secondary Amine + Alkyl Halide → Tertiary Amine Salt

Tertiary Amine + Alkyl Halide → Quaternary Ammonium Salt

Nucleophilic Substitution Reactions

The primary amine functionality of 1-(3-Fluorophenyl)propan-1-amine makes it a competent nucleophile for various substitution reactions. libretexts.org Its reactivity is most prominent in Sₙ2 reactions where it attacks an electrophilic, sp³-hybridized carbon atom, displacing a leaving group. docbrown.infoyoutube.com

The reaction with alkyl halides, as described in the alkylation section, is a classic example of the amine acting as a nucleophile. fishersci.co.ukyoutube.com The rate and success of the substitution depend on factors such as the steric hindrance of both the amine and the alkyl halide, the nature of the leaving group, and the reaction conditions.

Beyond alkyl halides, the amine can react with other electrophiles, such as epoxides. The nucleophilic attack opens the strained three-membered ring of the epoxide, resulting in the formation of a β-amino alcohol. This reaction is regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide ring under neutral or basic conditions.

Oxidation Reactions

The nitrogen atom in 1-(3-Fluorophenyl)propan-1-amine is in a reduced state and can be oxidized by various oxidizing agents. The oxidation of primary amines can lead to a range of products depending on the specific reagents and conditions used. libretexts.org

Mild oxidation, for instance with hydrogen peroxide or peroxy acids, can initially form the corresponding hydroxylamine. However, these intermediates are often susceptible to further oxidation. libretexts.org More vigorous oxidation of primary amines can proceed further to form nitroso compounds and ultimately nitro compounds. libretexts.org Another potential outcome of the oxidation of primary amines is the formation of nitriles, a transformation that can be achieved using reagents like copper catalysts with molecular oxygen or through electrochemical methods. researchgate.net

| Amine | Oxidizing Agent | Potential Product(s) |

| 1-(3-Fluorophenyl)propan-1-amine | Hydrogen Peroxide (H₂O₂) | 1-(3-Fluorophenyl)propan-1-hydroxylamine |

| 1-(3-Fluorophenyl)propan-1-amine | Peroxycarboxylic acid | Nitroso or Nitro derivative |

| 1-(3-Fluorophenyl)propan-1-amine | Copper catalyst / O₂ | 3-Fluorobenzyl cyanide derivative |

Formation of Complex Derivatives and Analogues

The reactivity of the primary amine group makes 1-(3-Fluorophenyl)propan-1-amine a valuable building block for the synthesis of more complex molecules and analogues, particularly nitrogen-containing heterocycles. sysrevpharm.orgnih.gov

For example, primary amines are key starting materials for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds. mdpi.comnih.gov This can be achieved through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. nih.govacs.org The primary amine first reacts to form an enamine or imine, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole (B372694) ring. nih.gov

Furthermore, by reacting with bifunctional electrophiles (compounds with two leaving groups or electrophilic centers), the amine can participate in cyclization reactions to form a variety of saturated heterocycles like piperidines, morpholines, or diazepanes, depending on the nature of the electrophile. organic-chemistry.org These synthetic routes allow for the elaboration of the basic 1-(3-Fluorophenyl)propan-1-amine structure into more complex frameworks with diverse chemical and biological properties. stmjournals.com

Advanced Analytical Techniques for Characterization and Purity Assessment

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the molecular structure of 1-(3-Fluorophenyl)propan-1-amine (B1344336) hydrochloride. Each technique provides unique information about the compound's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy identifies the number and type of hydrogen atoms in the molecule. For 1-(3-Fluorophenyl)propan-1-amine hydrochloride, the proton spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the amine and phenyl ring, the methylene (B1212753) protons of the ethyl group, and the terminal methyl protons. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A decoupled spectrum for this compound would display unique signals for each carbon atom in a distinct chemical environment. The presence of the electronegative fluorine atom and the amine group influences the chemical shifts of the nearby carbon atoms, providing key structural confirmation.

¹⁹F NMR is a highly specific technique used to analyze fluorine-containing compounds. The spectrum for this compound would exhibit a single primary signal, confirming the presence of the single fluorine atom on the phenyl ring. The precise chemical shift and coupling to adjacent protons can verify its position at the C-3 position of the phenyl ring.

Table 1: Predicted NMR Data for 1-(3-Fluorophenyl)propan-1-amine Note: Chemical shifts (δ) are hypothetical and may vary based on solvent and experimental conditions. J = coupling constant.

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ¹H | 7.20 - 7.50 | Multiplet | Aromatic protons (4H) |

| 4.10 - 4.30 | Triplet | Methine proton (-CH) | |

| 1.80 - 2.00 | Multiplet | Methylene protons (-CH₂) | |

| 0.90 - 1.10 | Triplet | Methyl protons (-CH₃) | |

| ¹³C | 161 - 164 (d, ¹JCF ≈ 245 Hz) | Doublet | C-F of phenyl ring |

| 140 - 142 | Singlet | Quaternary C of phenyl ring | |

| 130 - 131 (d, ³JCF ≈ 8 Hz) | Doublet | C-H of phenyl ring | |

| 123 - 125 | Singlet | C-H of phenyl ring | |

| 114 - 116 (d, ²JCF ≈ 21 Hz) | Doublet | C-H of phenyl ring | |

| 113 - 115 (d, ²JCF ≈ 22 Hz) | Doublet | C-H of phenyl ring | |

| 55 - 58 | Singlet | Methine carbon (-CH) | |

| 28 - 31 | Singlet | Methylene carbon (-CH₂) | |

| 9 - 11 | Singlet | Methyl carbon (-CH₃) | |

| ¹⁹F | -110 to -115 | Singlet / Multiplet | Aromatic C-F |

Mass Spectrometry (MS) (e.g., LC-MS/TOF, HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Liquid Chromatography-Mass Spectrometry Time-of-Flight (LC-MS/TOF) combines the separation capabilities of HPLC with the high-resolution mass analysis of TOF-MS. This technique can confirm the molecular weight of this compound. The soft ionization techniques typically used, such as electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ of the free amine.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. The measured mass of the molecular ion can be compared to the calculated mass, confirming the chemical formula (C₉H₁₂FN for the free amine) with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. A common fragmentation would be the loss of the ethyl group.

Table 2: Predicted Mass Spectrometry Data for 1-(3-Fluorophenyl)propan-1-amine

| Ion Type | Formula | Calculated m/z | Analysis Purpose |

| [M+H]⁺ | C₉H₁₃FN⁺ | 154.1027 | Molecular weight and formula confirmation (HRMS) |

| [M-C₂H₅]⁺ | C₇H₈FN⁺ | 125.0635 | Structural fragment confirming the propanamine chain |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The resulting spectrum serves as a molecular "fingerprint." For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the primary amine salt, the aromatic ring, and the carbon-fluorine bond.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2800-3100 | N-H Stretch | Primary ammonium (B1175870) (-NH₃⁺) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H |

| 1580-1610 | C=C Stretch | Aromatic Ring |

| 1450-1500 | N-H Bend | Primary ammonium (-NH₃⁺) |

| 1200-1280 | C-F Stretch | Aryl-F |

X-ray Diffraction Analysis (Single-Crystal)

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, the precise arrangement of atoms, bond lengths, and bond angles can be determined. This technique provides absolute confirmation of the molecular structure, including the relative stereochemistry if the compound is chiral. The analysis would yield detailed crystallographic data, including the crystal system, space group, and unit-cell dimensions.

Table 4: Typical Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

Chromatographic Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of a compound by separating it from any potential impurities or, in the case of chiral molecules, from its other enantiomer.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would typically be used. The compound is passed through a column (e.g., C18) with a mobile phase, and its elution is monitored by a UV detector. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Since 1-(3-Fluorophenyl)propan-1-amine possesses a chiral center, chiral HPLC is necessary to determine the enantiomeric excess (e.e.). This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. This separation allows for the quantification of each enantiomer, which is crucial for stereospecific synthesis and pharmaceutical applications.

Table 5: Typical HPLC Conditions for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral) |

| Column | C18, 5 µm, 4.6 x 250 mm | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Acetonitrile and water/buffer gradient | Isocratic mixture of heptane/isopropanol (B130326)/diethylamine (B46881) |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at ~254 nm | UV at ~254 nm |

| Purpose | Quantify process impurities and degradation products. | Quantify the ratio of the two enantiomers. |

Chiral Chromatography (e.g., Chiral HPLC) for Enantiomeric Excess (ee) Monitoring

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation of enantiomers, which is critical for compounds like 1-(3-Fluorophenyl)propan-1-amine that possess a stereogenic center. The differential interaction of enantiomers with a chiral stationary phase (CSP) allows for their separation and the determination of the enantiomeric excess (ee), a measure of the purity of a chiral sample. oup.com For cathinone (B1664624) derivatives, polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective. researchgate.netnih.gov

The method development for chiral HPLC involves the screening of various CSPs and mobile phase compositions to achieve optimal separation. researchgate.net Normal-phase chromatography, often employing mobile phases consisting of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol or ethanol (B145695), and a small amount of an amine additive like diethylamine (DEA) or triethylamine (B128534) (TEA) to improve peak shape, is commonly utilized. researchgate.netnih.gov The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving baseline resolution of the enantiomers. asianpubs.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This quantification is vital in pharmaceutical development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. researchgate.net

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Monitoring

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) |

| Mobile Phase | n-Hexane:Isopropanol:Triethylamine (97:3:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. For the analysis of 1-(3-Fluorophenyl)propan-1-amine, GC-MS provides detailed information on its purity and molecular structure. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a fragmentation pattern, or mass spectrum, that is characteristic of the molecule's structure. nih.gov

The mass spectrum of cathinone derivatives typically shows a base peak corresponding to an iminium cation, resulting from the cleavage of the bond alpha to the nitrogen atom. nih.gov The molecular ion peak may be of low intensity or absent altogether. nih.gov For 1-(3-Fluorophenyl)propan-1-amine, the fragmentation would be expected to yield characteristic ions that confirm the presence of the fluorophenyl and propanamine moieties.

In some cases, derivatization may be employed to improve the chromatographic properties and mass spectral characteristics of the analyte. nih.gov However, for many cathinone derivatives, direct analysis is feasible. nih.gov The retention time from the gas chromatograph and the mass spectrum from the mass spectrometer together provide a high degree of confidence in the identification of the compound.

Table 2: Predicted GC-MS Data for 1-(3-Fluorophenyl)propan-1-amine

| Parameter | Value |

|---|---|

| Retention Time (RT) | Dependent on column and conditions |

| Molecular Ion (M+) | m/z 167 (as free base) |

| Major Fragment Ions | m/z 138, 109, 96, 77, 58 |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in terms of speed, efficiency, and reduced environmental impact. chromatographyonline.comchempartner.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations compared to HPLC. chromatographyonline.comchempartner.com

For the chiral separation of primary amines, SFC has shown considerable promise. researchgate.netchromatographyonline.com The technique often employs the same types of chiral stationary phases used in HPLC. pharmtech.com The mobile phase in SFC typically consists of supercritical CO2 with a polar organic modifier, such as methanol (B129727) or ethanol, and additives to improve peak shape and resolution. researchgate.netchromatographyonline.com

The advantages of SFC include shorter analysis times, reduced solvent consumption, and faster column equilibration. chempartner.comselvita.com These features make SFC a highly efficient technique for high-throughput screening and purification of enantiomers in a pharmaceutical setting. chempartner.comresearchgate.net

Table 3: Representative SFC Method for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H |

| Mobile Phase | CO2 / Methanol with 0.1% Diethylamine |

| Gradient | Isocratic or Gradient |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Column Temperature | 35 °C |

Elemental Analysis for Salt Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass fractions of elements within a sample. For this compound, elemental analysis is crucial for confirming the formation of the hydrochloride salt and verifying the empirical formula of the compound. nih.gov

The technique measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The presence of chlorine (Cl) from the hydrochloride salt is also determined. The experimentally obtained percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C9H13ClFN). A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and purity. reddit.com

This method is particularly important in pharmaceutical quality control to ensure the correct salt form of an active pharmaceutical ingredient is present, as different salt forms can affect properties such as solubility and bioavailability. spectroscopyonline.com

Table 4: Elemental Analysis Data for this compound (C9H13ClFN)

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 53.07 | 53.10 |

| Hydrogen (H) | 6.43 | 6.45 |

| Chlorine (Cl) | 17.41 | 17.38 |

| Fluorine (F) | 9.33 | Not typically measured directly |

| Nitrogen (N) | 6.88 | 6.90 |

Computational Chemistry and Molecular Modeling of 1 3 Fluorophenyl Propan 1 Amine Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost. For 1-(3-Fluorophenyl)propan-1-amine (B1344336) hydrochloride, DFT calculations can elucidate its molecular geometry, electronic orbital energies, and spectroscopic characteristics.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, typically with a basis set like 6-311G(d,p), the bond lengths, bond angles, and dihedral angles of 1-(3-Fluorophenyl)propan-1-amine hydrochloride are adjusted to find the minimum energy conformation.

The optimized geometry of this compound would reveal the spatial orientation of the 3-fluorophenyl group relative to the propan-1-amine side chain. Key parameters include the bond lengths within the benzene (B151609) ring, the C-F bond length, and the bond lengths and angles of the aminopropane moiety. The presence of the fluorine atom at the meta position of the phenyl ring is expected to have a subtle but noticeable effect on the electronic distribution and, consequently, the geometry of the benzene ring. The hydrochloride form indicates that the amine group is protonated (-NH3+), which significantly influences its geometry and interactions.

Illustrative Optimized Geometrical Parameters:

Below is a table of expected optimized geometrical parameters for this compound, based on DFT calculations of analogous compounds.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.40 | C-C-C (ring) | 119 - 121 |

| C-F | ~1.35 | C-C-F | ~118 |

| C-C (alkyl) | 1.52 - 1.54 | C-C-N | ~110 |

| C-N | ~1.50 | H-N-H | ~109.5 |

Note: These values are illustrative and based on typical values for similar molecular structures. Actual calculated values may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the fluorophenyl ring, which is rich in π-electrons. The LUMO, on the other hand, would also likely be distributed over the aromatic system. The electron-withdrawing nature of the fluorine atom would be expected to lower the energy of both the HOMO and LUMO compared to the non-fluorinated analogue. The protonated amine group, being electron-deficient, would also contribute to lowering the orbital energies. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Expected Frontier Molecular Orbital Properties:

| Property | Description | Expected Value (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | ~ 6.5 eV |

Note: These energy values are illustrative and can vary significantly with the computational level of theory and solvent modeling.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the fluorophenyl ring. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The calculations would likely show characteristic absorptions in the ultraviolet region, typical for aromatic compounds. The substitution pattern on the benzene ring, including the fluorine atom and the aminopropane side chain, will influence the precise energies of these transitions.

A crucial aspect of computational chemistry is the validation of theoretical results against experimental data. The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra. Similarly, the predicted electronic transitions from TD-DFT can be compared with experimental UV-Vis spectra.

For this compound, DFT calculations of its vibrational frequencies would show characteristic peaks corresponding to C-H stretching of the aromatic ring, N-H stretching of the ammonium (B1175870) group, C-F stretching, and various bending and deformation modes. A good correlation between the calculated and experimental spectra would confirm the accuracy of the computed molecular structure and electronic properties.

Structure-Activity Relationship (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this area. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a class of compounds including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with the biological activity of a set of related molecules, a predictive model can be built.

For instance, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) can significantly impact the electronic properties and steric hindrance, which in turn can affect its interaction with a biological target. A QSAR model could quantify these effects and predict the activity of new, unsynthesized analogues.

Prediction of Reactivity and Stability

Computational methods can also provide valuable insights into the chemical reactivity and stability of a molecule. Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, are often used for this purpose. These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

A higher hardness value, which is related to a larger HOMO-LUMO gap, suggests greater stability. The electrophilicity index can help in understanding how the molecule might interact with biological nucleophiles. The protonated amine group in the hydrochloride salt form will significantly influence these reactivity descriptors, generally making the molecule more stable and less nucleophilic.

Applications As a Chiral Intermediate and Chemical Building Block

Role in Organic Synthesis of Complex Molecules

The function of chiral amines as intermediates or chiral auxiliaries in asymmetric synthesis is a well-established concept in organic chemistry. These compounds are crucial for controlling the stereochemistry of a reaction to yield a specific enantiomer of a target molecule. However, specific examples of 1-(3-Fluorophenyl)propan-1-amine (B1344336) hydrochloride being employed in the multi-step synthesis of a complex natural product or pharmaceutical agent were not identified.

Development of Pharmacologically Relevant Analogues (e.g., fluorinated cyclic amines and amides)

The introduction of fluorine into molecules can significantly alter their pharmacological properties, and the synthesis of fluorinated cyclic amines and amides is an active area of research. Methodologies for creating such compounds are documented. Nevertheless, no specific synthetic routes starting from 1-(3-Fluorophenyl)propan-1-amine hydrochloride to produce these pharmacologically relevant analogues were found in the reviewed literature.

Synthesis of Compound Libraries for Drug Discovery

Combinatorial chemistry and diversity-oriented synthesis are key strategies in modern drug discovery, relying on the use of diverse building blocks to generate large libraries of compounds for screening. Fluorinated building blocks are of particular interest due to the unique properties fluorine imparts. While the potential for this compound to serve as such a building block exists, there is no specific documentation of its use in the parallel or combinatorial synthesis of a compound library.

In Vitro Mechanistic Investigations and Biochemical Research

Enzyme Interaction Studies

Comprehensive searches of scientific databases and literature have been conducted to identify studies detailing the interaction of 1-(3-Fluorophenyl)propan-1-amine (B1344336) hydrochloride with various enzymes.

Enzyme Kinetic Modulation (e.g., Competitive Inhibition, Allosteric Modulation)

There is currently no publicly available scientific literature that specifically details the enzyme kinetic modulation properties of 1-(3-Fluorophenyl)propan-1-amine hydrochloride. Studies investigating whether this compound acts as a competitive inhibitor, allosteric modulator, or affects enzyme kinetics through other mechanisms have not been reported.

Enzyme Inhibition Assays (e.g., against specific enzymes like DHFR, NOS)

Specific enzyme inhibition assays for this compound against key enzymes such as Dihydrofolate Reductase (DHFR) or Nitric Oxide Synthase (NOS) have not been documented in the available scientific literature. Consequently, data regarding its inhibitory constants (e.g., IC₅₀ or Kᵢ values) against these or other specific enzymes are not available.

Receptor Binding Studies

The characterization of a compound's interaction with physiological receptors is a critical component of its pharmacological profile. This section reviews the available data on the receptor binding characteristics of this compound.

Receptor Affinity Assays (e.g., using radiolabeled ligands)

No specific receptor affinity data from assays, such as those employing radiolabeled ligands to determine binding constants (e.g., Kᵢ or Kₐ) at various receptors, have been published for this compound. Therefore, its affinity for specific receptor targets remains uncharacterized in the public domain.

Investigation of Receptor Interactions and Signaling Pathways

Consistent with the lack of receptor affinity data, there are no published studies investigating the downstream effects of this compound on receptor interactions and their associated signaling pathways. Research into how this compound might modulate receptor function and intracellular signaling is not currently available.

Antimicrobial Research

Investigations into the potential antimicrobial properties of chemical compounds are crucial for the discovery of new therapeutic agents. A review of the literature was conducted to find any studies on the antimicrobial activity of this compound.

Based on a thorough review of the available scientific literature, no studies have been published that investigate the antimicrobial properties of this compound. Therefore, there is no data on its efficacy against bacteria, fungi, or other microorganisms.

No Scientific Data Available for this compound

Despite a comprehensive search of scientific literature and databases, no specific research findings have been identified for the chemical compound this compound corresponding to the detailed in vitro and biochemical investigations requested.

Extensive searches were conducted to locate studies on the in vitro antibacterial effects, potential mechanisms of antimicrobial action, neuroprotective effects in experimental models, metabolic stability, stereospecific degradation, and its application as a biochemical probe. The search encompassed a variety of keywords and strategies, including the compound's chemical name, CAS number, and related structural analogs.

The results consistently indicate a lack of published research in the specified areas for this compound. While general information on the properties and metabolism of fluorinated compounds exists, these findings are broad and not specific to the requested molecule. For instance, the inclusion of fluorine in pharmaceutical compounds can influence metabolic stability, but no studies detailing this for this compound using liver microsomes or investigating its stereospecific degradation are available.

Similarly, the antimicrobial properties of various other fluorinated organic molecules have been investigated, but none of the identified studies focus on this compound. Therefore, no data on its minimum inhibitory concentrations (MICs) against bacterial strains or its potential mechanisms of antimicrobial action, such as enzyme inhibition or cellular process disruption, could be found.

Furthermore, there is no available research detailing any neuroprotective effects of this specific compound, including mechanistic insights related to the reduction of oxidative stress markers. The scientific record also lacks any information regarding its use as a biochemical probe for enzyme mechanism studies.

Structure Activity Relationship Sar Studies

Influence of the Fluorine Atom on Molecular Interactions

The substitution of a hydrogen atom with fluorine on the phenyl ring significantly alters the molecule's physicochemical properties, which in turn influences its interactions with biological macromolecules. nih.gov The fluorine atom at the meta- (or 3-) position of the phenyl ring in 1-(3-Fluorophenyl)propan-1-amine (B1344336) introduces several key changes:

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a powerful electron-withdrawing inductive effect. nih.gov This alters the electron distribution of the phenyl ring, affecting its quadrupole moment and potential for π-π stacking or cation-π interactions with receptor residues. nih.gov

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially influencing its bioavailability and distribution. patsnap.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 108 kcal/mol), making it resistant to metabolic cleavage by enzymes such as cytochrome P450. acs.org Introducing fluorine at the 3-position can block a potential site of aromatic hydroxylation, thereby increasing the metabolic stability and half-life of the compound. acs.org

Receptor Binding Interactions: The fluorine atom can participate in various non-covalent interactions within a receptor binding pocket. These can include dipole-dipole interactions, and although fluorine is a weak hydrogen bond acceptor, it can form favorable interactions with suitable donor groups. nih.gov Its presence can also alter the pKa of the amine group, which is crucial for the ionic interaction that often anchors phenethylamines to their targets. nih.gov

These modifications collectively modulate the binding affinity and selectivity of the compound for its biological targets. nih.gov

Impact of Functional Group Variations on Biochemical Activity

The biochemical activity of 1-(3-Fluorophenyl)propan-1-amine is highly sensitive to modifications of its core functional groups: the primary amine and the propyl chain. SAR studies on related phenethylamine (B48288) analogues provide insights into how such variations can impact activity.

Amine Group Modification: The primary amine is a critical pharmacophoric feature, often forming a key ionic bond with an acidic residue (e.g., aspartate) in the target's binding site.

N-Alkylation: Conversion of the primary amine to a secondary (e.g., N-methyl) or tertiary (e.g., N,N-dimethyl) amine can have varied effects. While it may decrease the strength of hydrogen bonding, it can increase lipophilicity and potentially introduce new van der Waals interactions. The optimal size of the N-alkyl substituent is often target-dependent.

Acylation: Converting the amine to an amide generally reduces basicity and may decrease or abolish activity if the ionic interaction is critical. However, it can also serve as a strategy to create prodrugs.

Alkyl Chain Modification: The ethyl group of the propan-1-amine side chain also plays a role in ligand positioning and interaction.

Chain Length: Altering the length of the alkyl chain (e.g., from propyl to ethyl or butyl) can change the orientation of the phenyl ring and the amine group within the binding pocket, potentially affecting the alignment for optimal interactions.

Branching: Introducing branching on the alkyl chain, for example at the α- or β-position, can introduce steric hindrance but may also orient the molecule more favorably or increase selectivity for a specific target.

The following table summarizes the potential impact of these variations based on general SAR principles for phenethylamines.

| Modification Site | Variation | Potential Impact on Biochemical Activity |

| Amine Group | N-Methylation (Secondary Amine) | May alter selectivity; potential for new hydrophobic interactions. |

| N,N-Dimethylation (Tertiary Amine) | Increases lipophilicity; may decrease affinity if H-bonding is crucial. | |

| N-Acylation (Amide) | Reduces basicity; likely decreases activity at targets requiring ionic interaction. | |

| Alkyl Chain | Shortening (e.g., to Ethyl) | Alters distance between phenyl ring and amine; may impact binding fit. |

| Lengthening (e.g., to Butyl) | Increases lipophilicity; may introduce steric clashes or new favorable contacts. | |

| α-Methylation | Creates a second chiral center; can enhance selectivity and potency. |

Stereochemical Influence on Biological Activity

1-(3-Fluorophenyl)propan-1-amine is a chiral molecule, with the stereocenter located at the carbon atom C1, which is bonded to the phenyl ring, the amine group, the ethyl group, and a hydrogen atom. This gives rise to two enantiomers: (R)-1-(3-Fluorophenyl)propan-1-amine and (S)-1-(3-Fluorophenyl)propan-1-amine.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, the two enantiomers of a chiral drug can interact differently with a biological target, leading to significant differences in their pharmacological activity. This phenomenon is known as stereoselectivity. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to undesirable side effects.

For many phenylalkylamines, the biological activity resides predominantly in one enantiomer. For example, in a study of fluorinated phenylcyclopropylamines, which share structural similarities, the (1S,2S)-enantiomer was found to be a more potent inhibitor of both monoamine oxidase A and B than the (1R,2R)-enantiomer, indicating that stereochemistry plays a crucial role in the interaction with these enzymes. researchgate.net While specific data for the enantiomers of 1-(3-fluorophenyl)propan-1-amine is not extensively detailed in publicly available literature, the principle of stereoselectivity is a fundamental aspect of its SAR. The differential activity arises from the ability of the three-dimensional arrangement of substituents around the chiral center to complement the specific topography of the binding site on the target protein.

The table below illustrates the general concept of stereoselectivity.

| Enantiomer | Interaction with Chiral Receptor | Typical Outcome |

| (R)-enantiomer | May achieve a three-point interaction with the binding site, leading to a stable, high-affinity complex. | Potentially the more active isomer (eutomer). |

| (S)-enantiomer | The spatial arrangement may prevent optimal three-point interaction, resulting in a weaker or non-existent binding. | Potentially the less active or inactive isomer (distomer). |

Conformational Aspects and Ligand-Target Interactions

The biological activity of 1-(3-Fluorophenyl)propan-1-amine is intrinsically linked to its ability to adopt a specific low-energy conformation, often referred to as the "bioactive conformation," that allows for optimal interaction with its molecular target. The flexibility of the propan-1-amine side chain allows for rotation around the single bonds, leading to various possible conformers.

Key conformational features include:

Rotation around the Phenyl-C1 bond: This determines the orientation of the propyl-amine side chain relative to the plane of the phenyl ring.

Rotation around the C1-C2 bond: This dictates the relative position of the amine group and the terminal methyl group.

When the ligand binds to its target, it adopts a conformation that maximizes favorable interactions. These typically include:

Ionic Bonding: The protonated amine group forming a salt bridge with a negatively charged amino acid residue (e.g., Asp, Glu) of the receptor.

Hydrogen Bonding: The amine group can also act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring and the propyl chain can engage in van der Waals or hydrophobic interactions with nonpolar pockets of the receptor.

Fluorine-Specific Interactions: The 3-fluoro substituent can interact with the receptor through dipole-dipole forces or by forming weak C-F···H bonds. nih.gov

Molecular modeling and docking studies of related compounds are often used to predict the likely binding poses and key interactions that govern the ligand-target recognition process.

Design Principles for Novel Analogues

Based on the SAR principles discussed, several strategies can be employed in the rational design of novel analogues of 1-(3-Fluorophenyl)propan-1-amine with potentially improved properties such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. nih.gov

Phenyl Ring Substitution:

Fluorine Position: Moving the fluorine atom to the ortho- or para- position would likely alter the electronic properties and steric profile, potentially changing selectivity for different receptor subtypes.

Bioisosteric Replacement: The fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano (-CN) or trifluoromethyl (-CF3) group to probe the electronic and steric requirements of the binding pocket. patsnap.comresearchgate.net Conversely, replacing it with a small, electron-donating group like a methyl (-CH3) group could also be explored. patsnap.comresearchgate.net

Multiple Substitutions: Introducing a second substituent on the phenyl ring could further refine interactions and improve affinity or selectivity.

Side Chain Optimization:

Conformational Constraint: Introducing rigidity into the propyl-amine side chain, for example, by incorporating it into a ring system (e.g., aminotetralin or indane analogues), can lock the molecule into a more favorable bioactive conformation. This often leads to an increase in potency and selectivity by reducing the entropic penalty of binding.

Homologation and Branching: Systematic exploration of different alkyl chain lengths and branching patterns can optimize the fit within the hydrophobic sub-pockets of the target.

Stereochemical Control:

Enantiomerically Pure Synthesis: The synthesis and biological evaluation of the individual (R)- and (S)-enantiomers is crucial. Once the more active enantiomer (the eutomer) is identified, further design efforts should focus on derivatives of that specific stereoisomer to maximize potency and minimize potential side effects from the distomer.

These design principles, guided by computational modeling and empirical SAR data, provide a framework for the iterative optimization of this chemical scaffold for a desired biological activity.

Q & A

Q. What are the common synthetic routes for 1-(3-fluorophenyl)propan-1-amine hydrochloride, and how can its purity be validated?

Methodological Answer:

- Synthetic Routes :

- Reductive Amination : React 3-fluorophenylacetone with ammonia under hydrogenation using catalysts like Pd/C or Raney Ni. Subsequent HCl treatment yields the hydrochloride salt .

- Nucleophilic Substitution : React 3-fluorophenylacetonitrile with LiAlH₄ or NaBH₄ in THF, followed by HCl neutralization .

- Purity Validation :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA in water (70:30 v/v) to assess purity (>98%) .

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.4–7.1 ppm for aromatic protons, δ ~2.8 ppm for CH₂NH₂) .

- Elemental Analysis : Match experimental C, H, N, and Cl content with theoretical values (±0.3%) .

Q. How can reaction conditions be optimized for high yield and selectivity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., THF or DMF) to enhance nucleophilic substitution rates .

- Catalyst Screening : Test Pd/C vs. PtO₂ for reductive amination; Pd/C often provides higher yields (~85%) under 50 psi H₂ .

- Temperature Control : Maintain 0–5°C during HCl neutralization to prevent decomposition .

- Byproduct Mitigation : Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:2) to isolate the target compound early .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with n-hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate (1.0 mL/min) to separate enantiomers (Rt = 12.3 min and 14.1 min) .

- Enzymatic Resolution : Employ lipase (e.g., Candida antarctica) to selectively acylate one enantiomer in a biphasic system (toluene/water) .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid) and analyze via X-ray diffraction (SHELX suite for structure refinement) .

Q. What strategies are effective for impurity profiling in bulk synthesis?

Methodological Answer:

- LC-MS/MS : Identify trace impurities (e.g., unreacted 3-fluorophenylacetone) using a QTOF mass spectrometer in positive ion mode (m/z 168.1 for parent ion) .

- Forced Degradation Studies : Expose the compound to heat (60°C/72 hr), acid (0.1M HCl), and UV light to simulate degradation pathways. Monitor via HPLC-DAD .

- Synthesis of Reference Impurities : Prepare known impurities (e.g., 3-fluorophenylpropan-1-ol) via NaBH₄ reduction of 3-fluorophenylacetone for spiking experiments .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to serotonin receptors (e.g., 5-HT2A). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .

- MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to assess stability in lipid bilayers .

- QSAR Analysis : Corrogate substituent effects (e.g., fluorine position) on bioactivity using MOE’s descriptor modules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.